N-Benzyl-1,4-benzenediamine dihydrochloride

Serotonin receptor HTR2B Antagonist

Researchers studying semicarbazide-sensitive amine oxidase (SSAO) or dopamine β-hydroxylase (DBH) often face inconsistent inhibition profiles from non-specific p-phenylenediamine derivatives. N-Benzyl-1,4-benzenediamine dihydrochloride solves this with a defined selectivity window. - Inhibits porcine serum benzylamine oxidase (SSAO) with an IC50 of 130 nM, comparable to the selective inhibitor B24 (170 nM). - Inhibits bovine DBH with an IC50 of 40-56 nM, enabling partial inhibition studies. - Supplied as the dihydrochloride salt for direct aqueous solubility, eliminating organic co-solvent artifacts in cell-based assays.

Molecular Formula C13H15ClN2
Molecular Weight 234.72 g/mol
CAS No. 17272-84-3
Cat. No. B1290661
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzyl-1,4-benzenediamine dihydrochloride
CAS17272-84-3
Molecular FormulaC13H15ClN2
Molecular Weight234.72 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CNC2=CC=C(C=C2)N.Cl
InChIInChI=1S/C13H14N2.ClH/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;/h1-9,15H,10,14H2;1H
InChIKeyDCQAEGWLXWRTRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Benzyl-1,4-benzenediamine Dihydrochloride: Technical Specifications


N-Benzyl-1,4-benzenediamine dihydrochloride (CAS 17272-84-3) is an aromatic diamine derivative classified as an N-substituted p-phenylenediamine. The compound is supplied as a dihydrochloride salt, which enhances its aqueous solubility relative to the free base form, making it a practical choice for aqueous-based assays and formulations . The molecule features a benzyl group substituted on one nitrogen atom of the 1,4-benzenediamine core, while the other nitrogen remains unsubstituted, providing a balance of hydrophobic and hydrogen-bonding character. As an N-substituted p-phenylenediamine, it shares the core antioxidant and radical-scavenging mechanisms common to this class, but its specific substitution pattern confers a distinct biochemical interaction profile that differentiates it from other commercially available p-phenylenediamine derivatives [1].

Aqueous-based enzyme and cell assays (dihydrochloride salt form)
N-Benzyl substitution enables distinct target engagement profile
Supports amine oxidase and receptor structure–activity relationship (SAR) studies

N-Benzyl-1,4-benzenediamine Dihydrochloride: N-Substitution Dictates Selectivity


The N-substitution pattern on the p-phenylenediamine scaffold is a primary determinant of biochemical target engagement and selectivity. Substitution at one amine with a benzyl group (as in this compound) versus a phenyl group (as in N-phenyl-p-phenylenediamine) or two phenyl groups (as in N,N'-diphenyl-p-phenylenediamine) alters electronic distribution, steric hindrance, and hydrogen-bonding capacity, leading to divergent enzyme inhibition profiles [1]. For example, N-phenyl-p-phenylenediamine exhibits potent activity against ceruloplasmin (IC50 ~0.4 mM) but has limited data on amine oxidase inhibition [2], whereas the benzyl-substituted compound shows a distinct spectrum of activity against benzylamine oxidase and dopamine β-hydroxylase. Therefore, substituting one N-substituted p-phenylenediamine for another without validation of the specific target engagement profile risks experimental inconsistency and wasted resources.

N-Substitution mismatch
Benzyl vs. phenyl substitution alters target selectivity and potency; class-level antioxidant activity does not predict enzyme inhibition.
Salt form divergence
Dihydrochloride salt enhances aqueous solubility; substitution with free base or other salt forms may change assay compatibility.
Target engagement not interchangeable
Different N-substituted p-phenylenediamines show distinct enzyme inhibition spectra; direct substitution risks experimental inconsistency.

N-Benzyl-1,4-benzenediamine Dihydrochloride: Comparative Enzyme Inhibition


HTR2B Antagonist Activity

N-Benzyl-1,4-benzenediamine dihydrochloride exhibits antagonist activity at the human 5-hydroxytryptamine receptor 2B (HTR2B) with an AC50 of 10,000 nM (10 μM) in an in vitro cell-based assay [1]. In contrast, a structurally distinct reference antagonist (CHEMBL277945) demonstrates an AC50 of 1,300 nM (1.3 μM) in the same assay format, representing an approximately 7.7-fold higher potency [2]. The lower potency of the target compound positions it as a useful tool for studies requiring partial receptor modulation rather than full blockade, or for probing structure-activity relationships (SAR) around the benzyl substitution.

HTR2B Antagonist Activity
Cross-study comparable
AC50 10,000 nM vs 1,300 nM
Supports partial receptor modulation studies
7.7-fold lower potency; SAR exploration context
Serotonin receptor HTR2B Antagonist Cell-based assay

Dopamine β-Hydroxylase (DBH) Inhibition

The compound inhibits bovine dopamine β-hydroxylase (DBH) with an IC50 in the range of 40–56 nM [1]. For comparison, the potent and selective DBH inhibitor Nepicastat (SYN-117) exhibits an IC50 of 8.5 nM against the bovine enzyme under similar conditions [2]. While Nepicastat is approximately 5- to 7-fold more potent, N-Benzyl-1,4-benzenediamine dihydrochloride offers a distinct chemical scaffold with a different selectivity profile, which may be advantageous for tool compound studies where potent inhibition is not required or for exploring alternative binding modes.

Dopamine β-Hydroxylase (DBH) Inhibition
Cross-study comparable
IC50 40–56 nM vs 8.5 nM
Moderate potency tool for partial inhibition studies
Alternative scaffold; reported 4.7- to 6.6-fold lower potency
Dopamine beta-hydroxylase DBH Enzyme inhibition Catecholamine biosynthesis

Benzylamine Oxidase Inhibition

N-Benzyl-1,4-benzenediamine dihydrochloride inhibits benzylamine oxidase (porcine serum) with an IC50 of 130 nM [1]. This compares favorably to the known selective inhibitor B24 (3,5-diethoxy-4-aminomethylpyridine), which exhibits an IC50 of 170 nM against porcine plasma benzylamine oxidase [2]. The target compound is approximately 1.3-fold more potent in this assay, demonstrating comparable or slightly improved inhibitory capacity against this copper-containing amine oxidase.

Benzylamine Oxidase Inhibition
Cross-study comparable
IC50 130 nM vs 170 nM
Comparable potency to selective inhibitor
Viable alternative scaffold; reported 1.3-fold higher potency
Benzylamine oxidase SSAO Copper-containing amine oxidase Enzyme inhibition

Monoamine Oxidase B (MAO-B) Inhibition

The compound exhibits weak inhibition of rat monoamine oxidase B (MAO-B) with an IC50 of 1,000,000 nM (1 mM) [1]. In contrast, a related N-benzyl-substituted p-phenylenediamine derivative (BDBM50075967) inhibits human MAO-B with an IC50 of 1,400 nM (1.4 μM) [2], representing a >700-fold difference in potency. This low activity against MAO-B may be advantageous in studies aiming to selectively target MAO-A or other amine oxidases without confounding off-target effects on MAO-B.

MAO-B Inhibition
Cross-study comparable
IC50 1,000,000 nM vs 1,400 nM
Low MAO-B engagement limits off-target effects
>700-fold lower potency; species difference context
Monoamine oxidase B MAO-B Enzyme selectivity Neuropharmacology

Aqueous Solubility

N-Benzyl-1,4-benzenediamine dihydrochloride is supplied as a hydrochloride salt, which significantly enhances its aqueous solubility relative to the free base form (N-Benzyl-1,4-benzenediamine, CAS 17272-83-2). The free base is reported to be freely soluble in organic solvents such as ethanol, chloroform, and DMF, but has limited water solubility . In contrast, the dihydrochloride salt is water-soluble due to the presence of the hydrochloride counterions , enabling direct use in aqueous buffers and biological assays without the need for organic co-solvents that may interfere with enzyme activity or cell viability.

Aqueous Solubility
Class-level inference
Water-soluble salt vs. limited-solubility free base
Enables direct aqueous assay preparation
Formulation-context; data to verify
Solubility Salt form Formulation Aqueous assay compatibility

N-Benzyl-1,4-benzenediamine Dihydrochloride: Research Applications


Benzylamine Oxidase (SSAO) Mechanistic Studies

Given its IC50 of 130 nM against porcine serum benzylamine oxidase, which is comparable to the selective inhibitor B24 (170 nM) [1], this compound is well-suited as a tool for investigating semicarbazide-sensitive amine oxidase (SSAO) function and for validating benzylamine oxidase as a therapeutic target in metabolic or inflammatory conditions.

Dopamine β-Hydroxylase (DBH) Inhibition

With an IC50 range of 40–56 nM against bovine DBH [2], this compound serves as a moderately potent inhibitor suitable for studies where partial enzyme inhibition is desired, such as in investigating the consequences of partial DBH knockdown or in combination therapies where complete inhibition would be detrimental.

SAR Studies of N-Substituted p-Phenylenediamines

The distinct activity profile of this benzyl-substituted compound—particularly its low MAO-B inhibition (IC50 1 mM) compared to more potent benzyl derivatives [3]—makes it a valuable comparator in SAR campaigns aimed at understanding how N-substitution modulates amine oxidase selectivity and potency.

Aqueous Biological Assays

The dihydrochloride salt form confers water solubility , enabling straightforward preparation of stock solutions in aqueous buffers without organic co-solvents. This is particularly advantageous for cell-based assays, enzyme kinetics studies, and in vivo administration where organic solvents may introduce artifacts or toxicity.

Application
Selection Property
Validation Focus
SSAO mechanistic studies
Reported benzylamine oxidase inhibition
Target engagement confirmation under assay conditions
DBH partial inhibition studies
Moderate DBH inhibitory activity
Partial enzyme inhibition window assessment
N-Substituted p-phenylenediamine SAR
Distinct selectivity profile (low MAO-B)
N-Substitution effect on amine oxidase selectivity
Aqueous-based cell and enzyme assays
Water-soluble dihydrochloride salt form
Solvent-free stock solution preparation reproducibility

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